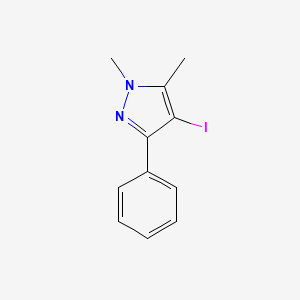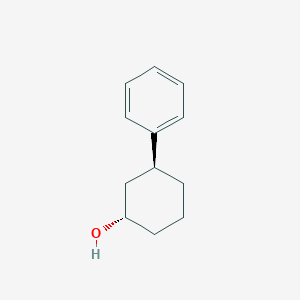
trans-3-Phenyl-cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-3-Phenylcyclohexanol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a hydroxyl group The stereochemistry of the compound is specified by the (1S,3S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Phenylcyclohexanol typically involves the reduction of the corresponding ketone, (1S,3S)-3-Phenylcyclohexanone. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the desired stereochemistry. Another approach involves the use of sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents under controlled conditions to achieve the selective reduction of the ketone to the alcohol.
Industrial Production Methods
On an industrial scale, the production of (1S,3S)-3-Phenylcyclohexanol may involve the use of high-pressure hydrogenation reactors with chiral catalysts to ensure high yield and enantiomeric purity. The choice of catalyst and reaction conditions is critical to achieving the desired stereochemistry and minimizing by-products.
化学反応の分析
Types of Reactions
(1S,3S)-3-Phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (1S,3S)-3-Phenylcyclohexanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form cyclohexane derivatives using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: (1S,3S)-3-Phenylcyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: (1S,3S)-3-Chlorocyclohexanol.
科学的研究の応用
(1S,3S)-3-Phenylcyclohexanol has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
作用機序
The mechanism of action of (1S,3S)-3-Phenylcyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
(1R,3R)-3-Phenylcyclohexanol: The enantiomer of (1S,3S)-3-Phenylcyclohexanol with different stereochemistry.
3-Phenylcyclohexanone: The oxidized form of (1S,3S)-3-Phenylcyclohexanol.
3-Chlorocyclohexanol: A derivative formed by the substitution of the hydroxyl group with a chlorine atom.
Uniqueness
(1S,3S)-3-Phenylcyclohexanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomeric purity is crucial for its applications in asymmetric synthesis and chiral resolution processes. The presence of both a phenyl group and a hydroxyl group allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
1821778-30-6 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
(1S,3S)-3-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12-/m0/s1 |
InChIキー |
YXBPBFIAVFWQMT-RYUDHWBXSA-N |
異性体SMILES |
C1C[C@@H](C[C@H](C1)O)C2=CC=CC=C2 |
正規SMILES |
C1CC(CC(C1)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


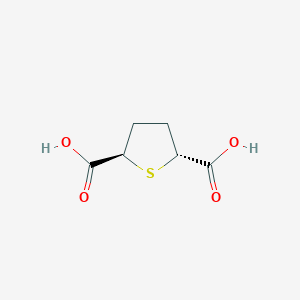
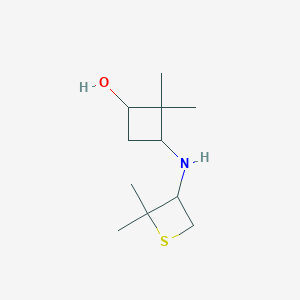
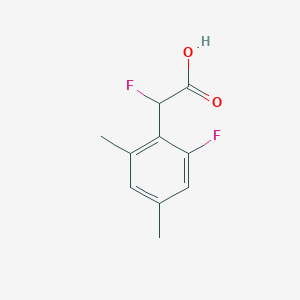
![2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole](/img/structure/B13343256.png)
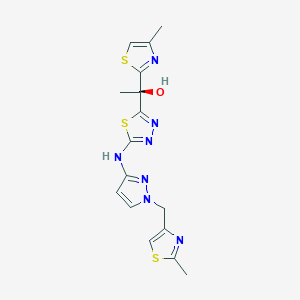
![(1-Oxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B13343264.png)
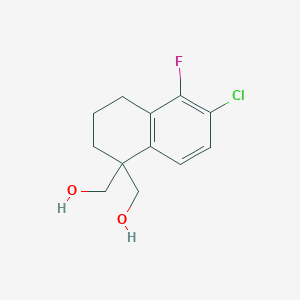
![(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13343280.png)
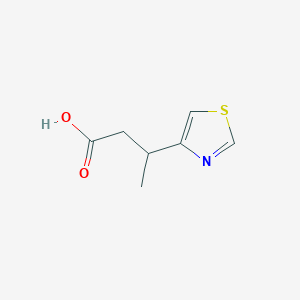
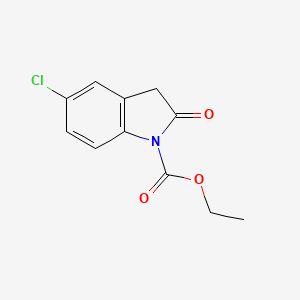
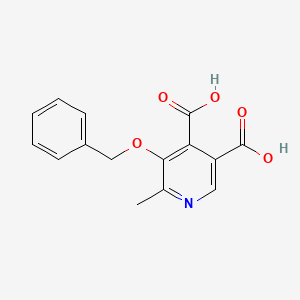
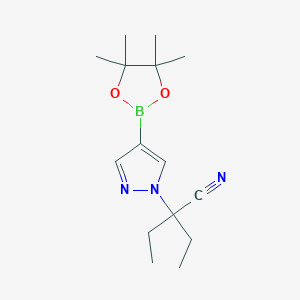
![2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B13343303.png)
